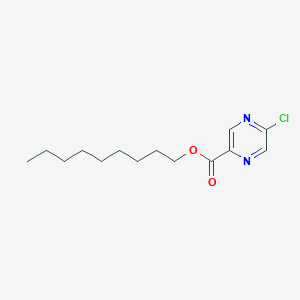![molecular formula C8H20IN3 B14276007 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide CAS No. 132771-35-8](/img/structure/B14276007.png)
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide typically involves the alkylation of amines. One common method is the exhaustive methylation of a primary amine using methyl iodide. This process involves multiple steps of nucleophilic substitution (SN2) reactions, where the amine reacts with methyl iodide to form a quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves large-scale alkylation reactions. These reactions are carried out in sealed reactors to prevent the escape of volatile amines and to ensure complete conversion to the desired quaternary ammonium salt .
化学反应分析
Types of Reactions
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions typically produce quaternary ammonium salts .
科学研究应用
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants and disinfectants.
作用机制
The mechanism of action of 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids, and the pathways involved are primarily related to membrane disruption .
相似化合物的比较
Similar Compounds
Trimethylamine: A tertiary amine with similar alkylation properties.
Tetramethylammonium iodide: Another quaternary ammonium compound with similar chemical behavior.
N,N-Dimethyl-N-propylamine: A tertiary amine that can undergo similar alkylation reactions.
Uniqueness
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific structure, which allows it to form stable complexes with various drugs and other molecules. This property makes it particularly useful in drug delivery and other biomedical applications .
属性
CAS 编号 |
132771-35-8 |
|---|---|
分子式 |
C8H20IN3 |
分子量 |
285.17 g/mol |
IUPAC 名称 |
2-(1-aminopropylideneamino)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C8H20N3.HI/c1-5-8(9)10-6-7-11(2,3)4;/h5-7H2,1-4H3,(H2,9,10);1H/q+1;/p-1 |
InChI 键 |
QIVKTWIEWXEQMW-UHFFFAOYSA-M |
规范 SMILES |
CCC(=NCC[N+](C)(C)C)N.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
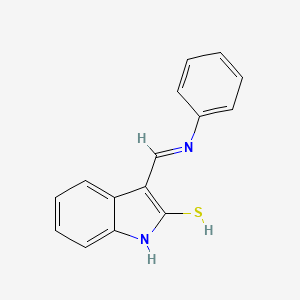
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
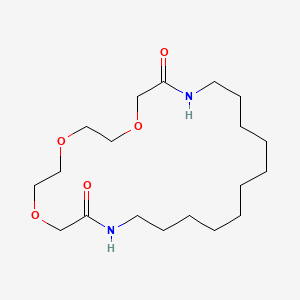

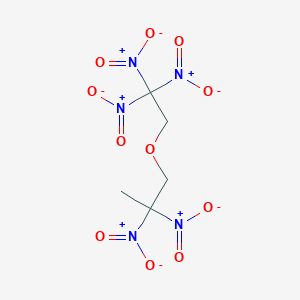
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
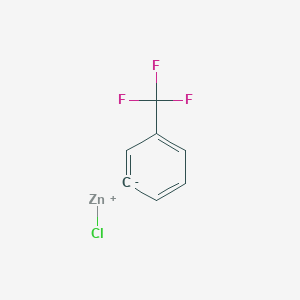
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
